![molecular formula C23H19N3O3 B2582659 N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251708-81-2](/img/structure/B2582659.png)
N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. It’s usually determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. For example, boron-catalysed amidation reactions have been studied in detail .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the compound , have shown potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds in this category achieved IC50 values less than 10 nM, indicating strong growth inhibitory properties. This research suggests potential applications in developing anticancer drugs (Deady et al., 2003).
Antibacterial Activity
Pyridonecarboxylic acids and their derivatives, including structures similar to the queried compound, have been synthesized and found to possess significant antibacterial activity. These compounds have shown higher activity than enoxacin, a known antibacterial agent, in both in vitro and in vivo studies, highlighting their potential in treating bacterial infections (Egawa et al., 1984).
Conducting Polymers
Compounds with structures related to N-alkyl diarylamines and N-alkyl phenyl naphthylamines, which are chemically akin to the compound , have been used to create a new class of conducting polymers. These polymers exhibit solubility in organic solvents and have shown potential in applications requiring conductive materials (Dao et al., 1991).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-14-10-11-16(13-15(14)2)25-22(28)19-20(27)18-9-6-12-24-21(18)26(23(19)29)17-7-4-3-5-8-17/h3-13,27H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMIFEMCDZIXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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